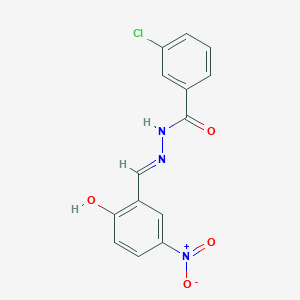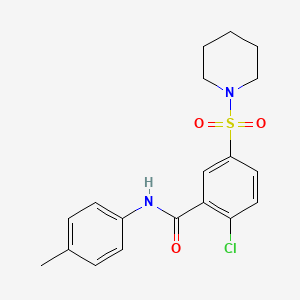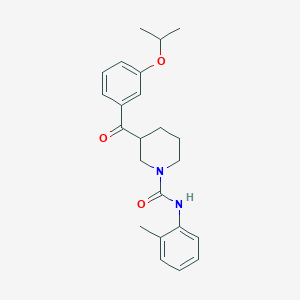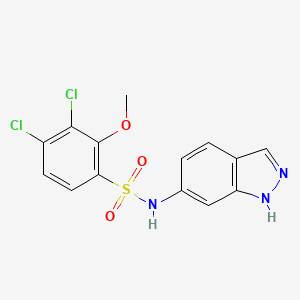![molecular formula C15H13N3O2S B6045985 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6045985.png)
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications. This drug has shown promising results in treating viral infections such as influenza, coronavirus, and respiratory syncytial virus (RSV).
Mechanism of Action
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione works by targeting the RdRp of the virus. RdRp is an enzyme that is essential for the replication of RNA viruses. 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a nucleotide analog and is incorporated into the viral RNA during replication. Once incorporated, 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione causes premature termination of the RNA chain, preventing further viral replication.
Biochemical and Physiological Effects:
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been well-tolerated and has shown no significant adverse effects. 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have a long half-life, which allows for once-daily dosing.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its broad-spectrum antiviral activity. 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is effective against a wide range of RNA viruses, including drug-resistant strains. Another advantage is its long half-life, which allows for once-daily dosing. However, the limitations of 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its limited availability and high cost of production.
Future Directions
For 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include exploring its potential therapeutic applications for other viral infections and optimizing its dosing regimen. Additionally, further research is needed to understand the long-term safety and efficacy of 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Synthesis Methods
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized through a multi-step process that involves the reaction of an indole derivative with a pyrimidine derivative. The first step involves the reaction of 7-ethyl-1H-indole-3-carbaldehyde with thiourea to form 7-ethyl-1H-indole-3-carbaldehyde thiourea adduct. The adduct is then reacted with ethyl acetoacetate to form 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is purified through recrystallization.
Scientific Research Applications
5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results in treating viral infections such as influenza, coronavirus, and RSV. Recent studies have shown that 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has a broad-spectrum antiviral activity and can inhibit the replication of a wide range of RNA viruses. 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione works by targeting the RNA-dependent RNA polymerase (RdRp) of the virus, which is essential for viral replication. 5-[(7-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also effective against drug-resistant strains of viruses, making it a potential candidate for the treatment of viral infections.
properties
IUPAC Name |
5-[(Z)-(7-ethylindol-3-ylidene)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-8-4-3-5-10-9(7-16-12(8)10)6-11-13(19)17-15(21)18-14(11)20/h3-7H,2H2,1H3,(H3,17,18,19,20,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDFLYYMSHSAEK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC3=C(NC(=S)NC3=O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)/C(=C/C3=C(NC(=S)NC3=O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{1-[2-(1-methyl-2-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B6045912.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6045921.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![N-(2-methoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6045957.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)


![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
